Regioisomeric Switch from 3-Indolylmethyl to 2-Indolylmethyl Confers MT2‑Selective Antagonism (vs. MT1/MT2 Agonism)
In a systematic study of 2‑N‑acylaminoalkylindoles, Spadoni et al. (2001) demonstrated that moving the melatonin side chain from the C3 to the C2 position of the indole ring produces a fundamental switch in receptor pharmacology. The prototypical 3‑substituted melatonin is a non‑selective MT1/MT2 agonist, whereas the 2‑substituted analog N‑[(1‑p‑chlorobenzyl‑4‑methoxy‑1H‑indol‑2‑yl)methyl]propanamide (compound 12) behaves as a pure MT2 antagonist with 148‑fold selectivity for MT2 over MT1 [1]. The target compound CAS 13373‑31‑4 shares the critical 2‑indolylmethyl attachment geometry with this series, distinguishing it from the 3‑indolylmethyl diethyl malonate analog (CAS 5379‑97‑5), which retains the melatonin‑like C3 pharmacophore and would not be expected to recapitulate MT2‑selective antagonism.
| Evidence Dimension | Receptor selectivity profile (MT1 vs MT2 binding) |
|---|---|
| Target Compound Data | 2‑Indolylmethyl scaffold (basis of compound 12) — 148‑fold MT2 selectivity as pure antagonist [1] |
| Comparator Or Baseline | Melatonin (3‑indolylethylacetamide) — non‑selective MT1/MT2 agonist |
| Quantified Difference | 148‑fold MT2 selectivity; agonist‑to‑antagonist functional switch |
| Conditions | Cloned human MT1 and MT2 receptors stably transfected in NIH3T3 cells; binding and in vitro functional assays [1] |
Why This Matters
Procurement of the 2‑indolylmethyl isomer (CAS 13373‑31‑4) is essential for programs targeting MT2‑selective ligands; use of the 3‑indolylmethyl analog (CAS 5379‑97‑5) would lead to a completely different receptor selectivity and functional profile, invalidating structure‑activity relationship (SAR) optimization campaigns.
- [1] Spadoni, G., Balsamini, C., Diamantini, G., Tontini, A., Tarzia, G., Mor, M., Rivara, S., Plazzi, P. V., Nonno, R., Lucini, V., Pannacci, M., Fraschini, F., & Stankov, B. M. (2001). 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists. Journal of Medicinal Chemistry, 44(18), 2900–2912. View Source
